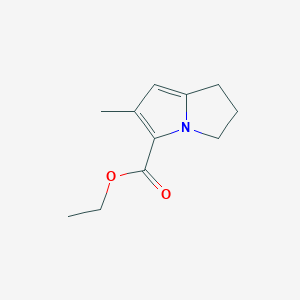

Ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate

Descripción general

Descripción

Ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . This compound belongs to the class of pyrrolizine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an acylating agent, followed by cyclization to form the pyrrolizine ring . The reaction conditions often include the use of catalysts such as Cs2CO3 in DMSO, and the reactions are carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate has been researched for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolizine compounds exhibit promising antitumor activity. For instance, research has demonstrated that certain substituted pyrrolizines can interact with DNA and exhibit cytotoxic effects against cancer cell lines. The mechanisms often involve the inhibition of key cellular processes that lead to apoptosis in malignant cells .

Anti-inflammatory Properties

Compounds similar to this compound have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. This suggests potential applications in treating inflammatory diseases such as arthritis and other rheumatic conditions .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Synthesis of Novel Compounds

This compound can be utilized to synthesize various derivatives through reactions such as cyclization and functional group modifications. These derivatives may possess enhanced biological activities or improved pharmacological profiles .

Applications in Material Science

Research indicates that pyrrolizine derivatives can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This opens avenues for applications in coatings and composite materials .

Antitumor Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of bis(hydroxymethyl)- and bis(carbamate)-substituted pyrrolizines, demonstrating their interaction with DNA and subsequent antileukemic activity. The findings suggest that modifications to the ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine structure could yield compounds with significant therapeutic potential .

Inflammatory Disease Models

In a model studying inflammatory responses, compounds derived from this compound were tested for their ability to inhibit COX enzymes. Results indicated a marked reduction in inflammatory markers, supporting further investigation into its use as an anti-inflammatory agent .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparación Con Compuestos Similares

Ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate can be compared with other pyrrolizine derivatives such as:

Ethyl 3-methyl-6,7-dihydro-5H-pyrrolizine-1-carboxylate: Similar in structure but with different substitution patterns, leading to variations in biological activity.

Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate: Another pyrrolizine derivative with distinct biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and industrial applications .

Actividad Biológica

Ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate is a compound belonging to the class of pyrrolizine derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₅NO₂

- Molecular Weight : 193.24 g/mol

- CAS Number : 2104220-54-2

Biological Activity Overview

This compound exhibits several biological activities, particularly in the fields of microbiology and pharmacology. Research indicates its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

A study conducted on various pyrrolidine derivatives highlighted the antibacterial and antifungal properties of compounds similar to this compound. The compound was tested against several bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) [mg/mL] |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

The results indicate that the compound exhibits significant antibacterial activity, particularly against S. aureus and E. coli, with MIC values suggesting potent efficacy .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes or receptors associated with microbial growth and inflammation pathways. This interaction leads to the observed biological effects, including inhibition of cell wall synthesis in bacteria and modulation of inflammatory responses .

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A comprehensive evaluation of pyrrolidine alkaloids indicated that this compound demonstrated notable antimicrobial activity against various pathogens. The study emphasized structure-activity relationships (SAR), suggesting that modifications in the molecular structure could enhance its bioactivity .

- Inflammatory Response Modulation : Research has explored the use of pyrrolizine derivatives in treating inflammatory conditions. This compound showed promise in reducing inflammation markers in vitro, indicating its potential for therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other pyrrolizine derivatives:

| Compound Name | Biological Activity |

|---|---|

| Ethyl 3-methyl-6,7-dihydro-5H-pyrrolizine-1-carboxylate | Moderate antibacterial activity |

| Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-tetrahydropyrrolo-[1,2-a]pyrazine | Antifungal properties |

This comparison highlights how variations in substitution patterns can lead to different biological activities among similar compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate, and how is structural confirmation achieved?

- Answer: Synthesis typically involves multi-step organic reactions, such as cyclization of precursor amines or carboxylic acids, followed by esterification. For structural confirmation, modern physicochemical methods are employed:

- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments.

- X-ray crystallography: Resolves 3D molecular geometry (using programs like SHELXL ).

- High-resolution mass spectrometry (HR-MS): Verifies molecular formula.

- Infrared (IR) and UV-Vis spectroscopy further validate functional groups and conjugation patterns. Similar protocols were used for structurally related pyrrolizine derivatives in and .

Q. How are solubility and lipophilicity parameters determined for pyrrolizine derivatives?

- Answer: Experimental solubility is measured via shake-flask methods in solvents (e.g., water, DMSO), while logP (lipophilicity) is determined using HPLC or octanol-water partitioning. Computational tools like SwissADME predict drug-likeness and pharmacokinetic properties (e.g., bioavailability, blood-brain barrier permeability), as demonstrated in for a triazolothiadiazine analog.

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of pyrrolizine derivatives, and how are they resolved using SHELX software?

- Answer: Challenges include handling twinned crystals, disorder in flexible side chains, and weak diffraction. SHELXL ( ) is widely used for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen-bonding networks. For example:

- Twinning: The

TWINcommand in SHELXL models twinned data. - Disorder: Partial occupancy refinement and constraints (e.g.,

SAME,DELU) stabilize disordered regions. - Validation: R-factors, residual electron density maps, and Hirshfeld surface analysis ensure refinement accuracy.

Q. How can hydrogen-bonding patterns in pyrrolizine crystals inform supramolecular assembly?

- Answer: Graph set analysis ( ) classifies hydrogen bonds into motifs (e.g., chains, rings) to predict aggregation behavior. For example:

- N–H···O/N interactions: Stabilize layered structures.

- C–H···π interactions: Influence packing density.

- Methodology: Programs like Mercury (CCDC) or CrystalExplorer visualize and quantify these interactions, aiding in crystal engineering for co-crystallization studies.

Q. How should researchers address contradictions in pharmacological data (e.g., bioactivity vs. predicted ADME properties)?

- Answer: Discrepancies between experimental bioactivity and computational ADME predictions (e.g., SwissADME) may arise from assay conditions or unaccounted metabolic pathways. Mitigation strategies include:

- Dose-response validation: Re-testing at varying concentrations.

- Metabolite profiling: LC-MS/MS identifies active metabolites.

- Molecular dynamics simulations: Assess target binding stability despite poor logP predictions. highlights such comparative analyses for triazolothiadiazine derivatives.

Q. What strategies optimize synthetic yields for sterically hindered pyrrolizine esters?

- Answer: Steric hindrance at the ester group (e.g., ethyl vs. bulky substituents) impacts reaction efficiency. Approaches include:

- Microwave-assisted synthesis: Enhances reaction rates and purity.

- Catalytic methods: Pd-mediated cross-coupling or enzyme-catalyzed esterification.

- Protecting groups: Temporarily shield reactive sites during synthesis (e.g., Boc protection in ).

Q. Methodological Considerations

Q. How is experimental phasing performed for novel pyrrolizine derivatives with no homologous structures?

- SAD/MAD phasing: Utilizing heavy-atom derivatives (e.g., selenomethionine, bromide soak).

- Direct methods: For high-resolution data (>1.2 Å), SHELXT automates structure solution.

- Validation: Phasing power and figure of merit (FOM) ensure phase accuracy.

Q. What precautions are critical when handling reactive intermediates in pyrrolizine synthesis?

- Answer: Reactive intermediates (e.g., acyl chlorides, azides) require:

- Inert atmosphere: Schlenk lines or gloveboxes prevent oxidation.

- Low-temperature quenching: Dry ice/acetone baths stabilize exothermic reactions.

- Toxicity screening: Safety data sheets (e.g., ) outline PPE requirements (gloves, goggles) and first aid for exposure.

Q. Data Analysis and Reporting

Q. How do researchers validate the absence of polymorphism in pyrrolizine crystals?

- Answer: Polymorphism screening involves:

- Multi-solvent crystallization: Ethanol, acetonitrile, etc., under varied temperatures.

- PXRD: Matches experimental patterns with simulated data from single-crystal structures.

- DSC/TGA: Detects thermal events (melting, decomposition) indicative of polymorphic transitions.

Q. What statistical methods resolve overlapping signals in NMR spectra of pyrrolizine analogs?

- Answer: Advanced techniques include:

- 2D NMR (COSY, HSQC): Resolves scalar couplings and assigns overlapping protons.

- DOSY: Differentiates compounds in mixtures by diffusion coefficients.

- Line-shape analysis: Software like MestReNova deconvolutes merged peaks.

Propiedades

IUPAC Name |

ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)10-8(2)7-9-5-4-6-12(9)10/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHQZYHJCOVOAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C2N1CCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.